ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C28H28ClN5O4 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
ethyl 1-(2-chlorophenyl)-5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C28H28ClN5O4/c1-4-37-28(36)23-17-25(34(30-23)24-8-6-5-7-22(24)29)20-9-11-21(12-10-20)32-13-15-33(16-14-32)27(35)26-18(2)31-38-19(26)3/h5-12,17H,4,13-16H2,1-3H3 |
InChI Key |
SIZXKGASNKVQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Core
The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, vicinal diaryl-substituted pyrazoles have been synthesized by condensation of β-diketones with substituted hydrazines in methanol/triethylamine under reflux conditions, yielding 1,5-diaryl-3-methylpyrazoles.
In the specific case of ethyl 1-(2-chlorophenyl)-5-substituted pyrazole derivatives, the pyrazole core can be formed by reacting 2-chlorophenylhydrazine hydrochloride with an appropriate β-diketone or enaminone intermediate, followed by cyclization under basic or neutral conditions.
Functionalization at the 5-Position with Piperazinylphenyl Group
The 5-position of the pyrazole ring is functionalized with a 4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl moiety through a multi-step process:
- First, the 5-position is substituted with a 4-phenyl group, often introduced via Suzuki–Miyaura cross-coupling reactions between a 5-halopyrazole intermediate and a 4-boronate phenyl derivative.
- The piperazine ring is then attached to the 4-phenyl substituent, typically via nucleophilic substitution or amide bond formation.
- The 3,5-dimethylisoxazole-4-carbonyl group is introduced onto the piperazine nitrogen through acylation using the corresponding isoxazole-4-carbonyl chloride or activated ester.
Esterification to Form Ethyl Carboxylate
The carboxylate ester at the 3-position of the pyrazole ring is formed by esterification of the corresponding carboxylic acid or directly by using β-ketoester precursors in the pyrazole ring formation step. Hydrolysis and re-esterification steps may be employed to optimize yield and purity.
Purification and Characterization
Purification is typically achieved by silica gel column chromatography using solvent gradients such as hexane-ethyl acetate mixtures. The final compound is characterized by NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
Reaction Conditions and Yields: Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | 2-chlorophenylhydrazine + β-diketone/enaminone, MeOH/TEA, reflux | 50-70 | Cyclization under reflux in methanol/triethylamine |
| Suzuki–Miyaura cross-coupling | 5-halopyrazole + 4-boronate phenyl, Pd catalyst, base, solvent | 55-65 | For 5-position phenyl substitution |
| Piperazine attachment | Nucleophilic substitution or amidation with piperazine derivative | 50-60 | Followed by acylation with 3,5-dimethylisoxazole-4-carbonyl chloride |
| Esterification | Acid or acid chloride + ethanol, acid/base catalyst | 60-80 | May involve hydrolysis and re-esterification steps |
| Purification | Silica gel chromatography (hexane/ethyl acetate gradients) | - | Yields depend on purity requirements |
Representative Synthetic Scheme (Summary)
- Formation of 5-bromo or 5-iodo pyrazole intermediate bearing the 2-chlorophenyl group at N-1.
- Suzuki–Miyaura coupling with 4-boronate phenyl derivative to introduce the 5-(4-phenyl) substituent.
- Nucleophilic substitution of the 4-phenyl group with piperazine to yield 5-(4-piperazinylphenyl) pyrazole.
- Acylation of piperazine nitrogen with 3,5-dimethylisoxazole-4-carbonyl chloride.
- Esterification or retention of ethyl ester at 3-position.
Research Findings and Source Diversity
- The preparation methods combine classical heterocyclic synthesis with modern cross-coupling and acylation techniques.
- The use of 2-chlorophenylhydrazine and β-diketones/enaminones is a well-established route for pyrazole synthesis, providing regioselectivity and functional group tolerance.
- Suzuki–Miyaura coupling is a reliable method for aryl substitution at pyrazole C-5, allowing introduction of complex aromatic moieties.
- Acylation of piperazine with isoxazole derivatives introduces biologically relevant heterocycles, enhancing molecular diversity.
- Purification and characterization protocols ensure high purity and structural confirmation, critical for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations in Pyrazole Substitution
The table below summarizes key structural differences between the target compound and analogous pyrazole-3-carboxylates:
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl: The target compound’s 2-chlorophenyl group introduces steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
- Piperazine-Isoxazole Conjugate : This moiety in the target compound offers hydrogen-bonding capabilities (via isoxazole) and conformational flexibility (via piperazine), contrasting with rigid sulfonyl () or thiazole () groups. Such features are critical for interactions with enzymes like kinases or GPCRs .
- Ethyl Carboxylate : Common across all compounds, this group enhances solubility and serves as a prodrug motif, hydrolyzing in vivo to active carboxylic acids .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The thiazole-containing compound () may exhibit higher lipophilicity due to sulfur’s polarizability, whereas the target compound’s isoxazole (oxygen-rich) could improve aqueous solubility.
- Metabolic Stability : Piperazine derivatives often demonstrate extended half-lives due to reduced oxidative metabolism, whereas sulfonyl groups () may increase susceptibility to enzymatic degradation.
Biological Activity
Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 500 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity. Notably, the inclusion of piperazine and isoxazole moieties enhances its pharmacological potential.
Research indicates that this compound functions primarily as an N-type calcium channel blocker . This property suggests its potential use in treating pain and neurological disorders by modulating calcium influx into cells, which is crucial for neurotransmitter release and neuronal excitability .
2. Anticancer Properties
Preliminary studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown moderate to good antiproliferative activity against hepatocellular carcinoma and breast cancer cells . The presence of the pyrazole ring is often associated with anticancer activity, making this compound a candidate for further investigation in oncology.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key methods include:
- Formation of the Pyrazole Core : The initial step usually involves the condensation of appropriate aldehydes with hydrazine derivatives.
- Substitution Reactions : Subsequent steps involve the introduction of the piperazine and isoxazole groups through nucleophilic substitution reactions.
- Purification : Techniques such as chromatography are employed to isolate and purify the final product .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Lacks piperazine and isoxazole moieties | Potential anti-inflammatory effects |
| Ethyl 4-(2-chlorophenyl)-5-methylpyrazole-3-carboxylate | Similar pyrazole structure but different substituents | Investigated for analgesic properties |
| N-[4-(3,5-Dimethylisoxazol-4-carbonyl)piperazin-1-yl]-2-chlorobenzamide | Contains piperazine but lacks the pyrazole ring | Studied for neuroprotective effects |
This table illustrates how structural variations influence biological activities among related compounds, underscoring the unique position of this compound within this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
